molecular formula C15H14ClN3O2S B2687319 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034585-67-4

5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2687319
CAS No.: 2034585-67-4
M. Wt: 335.81
InChI Key: MGRAUQDRQOLGCF-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” is a biologically active compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Scientific Research Applications

Antioxidant Activity

A study focused on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, revealed potent antioxidant activities. Notably, certain compounds exceeded the antioxidant efficacy of ascorbic acid, demonstrating the potential for development as antioxidants (Tumosienė et al., 2019).

Anticonvulsant Properties

Research on anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlighted their structures and potential for anticonvulsant activity. The study provided insights into the hydrogen bonding and molecular interactions contributing to their efficacy (Kubicki et al., 2000).

Antimicrobial and Anticancer Applications

Compounds synthesized from chromone-3-carboxamides and cyanothioacetamide demonstrated significant yields and potential antimicrobial properties. Such reactions illustrate the compound's utility in creating biologically active molecules (Kornev et al., 2019). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibited promising anticancer activity, underscoring the therapeutic potential of such compounds (Atta & Abdel‐Latif, 2021).

Biomimetic Electron Transfer

A study on a green chromophore, 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) (5PDI), revealed photophysical and redox properties similar to chlorophyll a, which can be integrated into biomimetic electron donor−acceptor systems. This research indicates the potential for the development of novel, efficient electron transfer systems (Lukas et al., 2002).

Future Directions

The compound “5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Mechanism of Action

Target of Action

5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide primarily targets specific proteins or enzymes within the body. These targets are often involved in critical biochemical pathways that regulate various physiological processes. The exact target of this compound can vary depending on its intended therapeutic use, but it is commonly designed to interact with proteins that play a role in disease progression or cellular function .

Mode of Action

The mode of action of this compound involves binding to its target proteins or enzymes, thereby altering their activity. This binding can inhibit or activate the target, leading to changes in cellular processes. For instance, if the target is an enzyme, the compound may inhibit its activity, preventing the enzyme from catalyzing its reaction, which can result in therapeutic effects such as reduced inflammation or slowed disease progression .

Biochemical Pathways

This compound affects several biochemical pathways depending on its target. These pathways can include signal transduction pathways, metabolic pathways, or pathways involved in cell cycle regulation. By modulating these pathways, the compound can influence various downstream effects, such as altering gene expression, protein synthesis, or cellular metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted from the body. These properties impact its bioavailability, which determines the concentration of the compound that reaches its target sites and exerts its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound result from its interaction with target proteins or enzymes. These effects can include inhibition of enzyme activity, modulation of receptor signaling, or changes in gene expression. At the cellular level, these actions can lead to outcomes such as reduced cell proliferation, induction of apoptosis, or altered cellular metabolism, contributing to the compound’s therapeutic efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For example, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can influence its pharmacokinetics and pharmacodynamics .

: DrugBank : SpringerLink : DrugBank : X-MOL : X-MOL

Biochemical Analysis

Biochemical Properties

It is known to interact with certain enzymes and proteins . The nature of these interactions is complex and can influence various biochemical reactions .

Cellular Effects

The effects of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide on cells are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways. This includes interactions with any enzymes or cofactors, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. This can also include any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-4-3-11(22-12)15(21)18-9-10-5-6-17-13(8-10)19-7-1-2-14(19)20/h3-6,8H,1-2,7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRAUQDRQOLGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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